N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not directly available. The molecular formula is C14H20N2O . For a detailed structural analysis, advanced techniques like X-ray crystallography or NMR spectroscopy would be required.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. The molecular formula is C14H20N2O . Further analysis would require experimental data.Scientific Research Applications
Anticancer and Anti-inflammatory Potential
N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been studied for their potential anticancer and anti-inflammatory activities. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated significant anticancer activity against various cancer cell lines, including HCT-116 and MCF-7, and have shown potential as anti-5-lipoxygenase agents, which are key in the inflammatory process (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Activity
Compounds related to this compound have been synthesized and tested for their insecticidal and antibacterial potential. These compounds exhibit significant activity against a variety of microbial strains and pests, providing a basis for the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antitubercular and Antifungal Effects
Research into pyrazolopyrimidine derivatives has also explored their potential antitubercular and antifungal effects. Novel compounds have been synthesized and evaluated for their activity against tuberculosis strains and various fungi, showing promise in treating these infectious diseases (Vavaiya et al., 2022); (Jafar et al., 2017).
Serotonin Receptor Antagonism
Studies on 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, have identified compounds with potent antagonistic activity against the serotonin 5-HT6 receptor. These findings suggest potential applications in treating neurological disorders (Ivachtchenko et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-17-13-18(2)15-19(14-17)26-22-21-16-25-31(20-7-5-4-6-8-20)23(21)28-24(27-22)30-11-9-29(3)10-12-30/h4-8,13-16H,9-12H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIMIRLXWEALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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